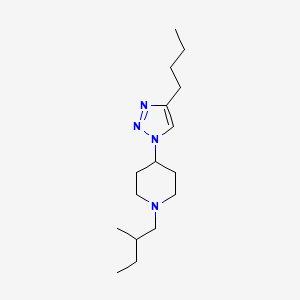![molecular formula C14H19NOS B4107867 N-[2-(phenylthio)cyclohexyl]acetamide](/img/structure/B4107867.png)
N-[2-(phenylthio)cyclohexyl]acetamide
Descripción general
Descripción
N-[2-(phenylthio)cyclohexyl]acetamide, also known as PCAA, is a chemical compound that has been used in scientific research for its potential therapeutic effects. PCAA has been studied for its ability to modulate the activity of certain receptors in the brain, which may have implications for the treatment of various neurological and psychiatric disorders. In
Mecanismo De Acción
N-[2-(phenylthio)cyclohexyl]acetamide acts as a positive allosteric modulator of the NMDA receptor, which enhances the activity of the receptor. This leads to increased synaptic plasticity and improved learning and memory. N-[2-(phenylthio)cyclohexyl]acetamide has also been shown to increase the release of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects
N-[2-(phenylthio)cyclohexyl]acetamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the expression of certain proteins involved in synaptic plasticity, such as brain-derived neurotrophic factor (BDNF) and postsynaptic density protein 95 (PSD-95). N-[2-(phenylthio)cyclohexyl]acetamide has also been shown to increase the activity of certain enzymes involved in neurotransmitter synthesis, such as tyrosine hydroxylase and tryptophan hydroxylase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(phenylthio)cyclohexyl]acetamide in lab experiments is its ability to modulate the activity of the NMDA receptor, which is involved in a wide range of neurological and psychiatric disorders. N-[2-(phenylthio)cyclohexyl]acetamide has also been shown to have anxiolytic and antidepressant-like effects, which may make it a useful tool for studying the neurobiology of anxiety and depression. However, one limitation of using N-[2-(phenylthio)cyclohexyl]acetamide in lab experiments is its relatively low potency compared to other NMDA receptor modulators, such as ketamine.
Direcciones Futuras
There are several future directions for research on N-[2-(phenylthio)cyclohexyl]acetamide. One area of interest is its potential as a treatment for depression and anxiety disorders. Further studies are needed to determine the optimal dosage and duration of treatment, as well as its safety and efficacy in humans. Another area of interest is its potential as a cognitive enhancer. N-[2-(phenylthio)cyclohexyl]acetamide has been shown to improve learning and memory in animal models, and further studies are needed to determine its potential as a treatment for cognitive impairment in humans. Finally, there is a need for further research on the mechanism of action of N-[2-(phenylthio)cyclohexyl]acetamide, particularly its effects on synaptic plasticity and neurotransmitter release.
Aplicaciones Científicas De Investigación
N-[2-(phenylthio)cyclohexyl]acetamide has been studied for its potential therapeutic effects on various neurological and psychiatric disorders. It has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity. N-[2-(phenylthio)cyclohexyl]acetamide has also been found to have anxiolytic and antidepressant-like effects in animal models.
Propiedades
IUPAC Name |
N-(2-phenylsulfanylcyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-11(16)15-13-9-5-6-10-14(13)17-12-7-3-2-4-8-12/h2-4,7-8,13-14H,5-6,9-10H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBXUZBGFUCFHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCCC1SC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[2-(1H-benzimidazol-2-yl)ethyl]thio}-1-(4-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B4107812.png)
![dimethyl 5-{[(3-nitrophenyl)sulfonyl]amino}isophthalate](/img/structure/B4107814.png)
![2,6-dimethyl-4-{[(4-methylphenyl)thio]acetyl}morpholine](/img/structure/B4107821.png)
![N-[4-(benzyloxy)phenyl]-2-(4-methoxyphenoxy)propanamide](/img/structure/B4107826.png)

![N-isopropyl-2-{4-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinyl}acetamide](/img/structure/B4107832.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B4107841.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4107847.png)
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B4107850.png)
![N-{1-[4-allyl-5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4107851.png)
![2-{[1-(4-methoxy-3-nitrobenzyl)-1H-benzimidazol-2-yl]sulfonyl}acetamide](/img/structure/B4107872.png)
![7,9-dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B4107874.png)
